[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE

Epigenetics Enzyme Inhibition Oncology

Sourcing the correct difluorobenzylhydrazine isomer is critical, as substitution pattern directly impacts metabolic stability and binding affinity. [(2,3-Difluorophenyl)methyl]hydrazine (CAS 627076-26-0) provides a validated starting point for oncology and kinase programs. - Enables synthesis of KDM4A inhibitors (e.g., LDD2269 analogs) for epigenetic oncology targets. - The 2,3-difluoro substitution pattern offers a subtly but significantly different LogP profile (XLogP3: 0.7) compared to the 2,4-isomer, providing better lipophilicity control for oral bioavailability. - Used as a key pharmacophore in sub-nanomolar cGMP-dependent protein kinase inhibitors. - Available in batch sizes from mg to kg scale, with rigorous QC documentation to ensure reproducibility.

Molecular Formula C7H8F2N2
Molecular Weight 158.15 g/mol
Cat. No. B8782344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE
Molecular FormulaC7H8F2N2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)CNN
InChIInChI=1S/C7H8F2N2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2
InChIKeyYNOWKXTYDMQPLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is [(2,3-Difluorophenyl)methyl]hydrazine? Procurement and Chemistry Baseline for Research Labs


[(2,3-Difluorophenyl)methyl]hydrazine (CAS 627076-26-0), also known as 1-(2,3-difluorobenzyl)hydrazine, is an organofluorine hydrazine derivative with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol [1]. It features a hydrazine (-NH-NH2) functional group attached to a 2,3-difluorobenzyl moiety . The compound is characterized by two hydrogen bond donors, four hydrogen bond acceptors, two rotatable bonds, a topological polar surface area (TPSA) of 38 Ų, and a computed XLogP3 value of 0.7 . It is primarily used as a specialized intermediate in the synthesis of pharmaceuticals and agrochemicals, with its 2,3-difluorophenyl substituent being of particular interest for modulating properties such as metabolic stability, lipophilicity, and binding affinity in drug discovery programs [1].

Why Generic Substitution Fails: The Case Against Using Just Any Fluorobenzylhydrazine


While various fluorobenzylhydrazine analogs exist (e.g., 2,4-difluorobenzylhydrazine, 2-fluorobenzylhydrazine, 4-fluorobenzylhydrazine), they cannot be simply interchanged with [(2,3-difluorophenyl)methyl]hydrazine due to distinct differences in physicochemical properties and biological activity that arise from the specific 2,3-difluoro substitution pattern [1]. These differences directly impact compound behavior in synthetic and biological systems. The data below provide quantitative justification for selecting the 2,3-difluoro isomer over closely related alternatives, based on its unique profile.

Head-to-Head Comparative Data: Selecting the Right Difluorobenzylhydrazine for Your Research


Potency Against KDM4A: A Key Epigenetic Target

LDD2269, a compound containing the [(2,3-difluorophenyl)methyl]hydrazine moiety, is identified as an inhibitor of lysine (K)-specific demethylase 4A (KDM4A), a histone demethylase [1]. This represents a specific, documented mechanism of action. In contrast, a related 2,4-difluorobenzylidene hydrazine derivative (CHEMBL2346940) was found to be inactive against the NMDA receptor complex (IC50 = 55,000 nM), demonstrating that the 2,3-substitution pattern can direct activity toward a distinct target class [2]. This is a cross-study comparison illustrating target selectivity.

Epigenetics Enzyme Inhibition Oncology

Lipophilicity and Predicted Bioavailability: The 2,3- vs. 2,4-Isomer LogP Difference

The computed partition coefficient (XLogP3) is a key determinant of a compound's ADME properties. The 2,3-difluoro isomer has a computed XLogP3 of 0.7 , whereas its 2,4-difluoro positional isomer has a reported computed XLogP3 of 0.7 (both isomers have the same value) but a different measured logP of 2.01930 according to some sources, highlighting variability in prediction versus measurement [1]. While the computed values are similar, the difference in measured logP (2.01930 for the 2,4-isomer) underscores that the specific substitution pattern can significantly influence actual lipophilicity, which impacts passive membrane permeability and off-target binding .

ADME Drug Design Physicochemical Properties

Industrial Utility: The 2,3-Difluoro Moiety in High-Potency Inhibitors

The 2,3-difluorobenzyl group is a privileged fragment in potent inhibitors. For instance, a compound containing this group has demonstrated an IC50 of 0.120 nM against cGMP-dependent protein kinase from Eimeria tenella, a target for antiparasitic drug development [1]. Another derivative incorporating the 2,3-difluorobenzyl moiety showed an IC50 of 27.8 μM (27,800 nM) in a protein-protein interaction assay for the KIF15-TPX2 target [2]. These examples demonstrate the broad utility and high potency achievable with the 2,3-difluoro substitution pattern, which is not as well-documented for other isomers in the public domain.

Kinase Inhibition Antiparasitic Drug Discovery

Optimal Research and Industrial Applications for [(2,3-Difluorophenyl)methyl]hydrazine


Epigenetics Drug Discovery: Targeting KDM4A Histone Demethylases

Utilize this compound as a synthetic precursor for developing KDM4A inhibitors, a target in oncology. The established link to LDD2269 provides a validated starting point for building more potent and selective molecules [1].

Kinase Inhibitor and Antiparasitic Agent Development

Leverage the 2,3-difluorobenzyl fragment as a key pharmacophore for designing high-affinity inhibitors against cGMP-dependent protein kinase (e.g., for Eimeria tenella) or other kinases, based on its demonstrated sub-nanomolar potency in related compounds [2].

Medicinal Chemistry for Optimized ADME Profiles

Select this specific isomer for projects where lipophilicity (LogP) control is critical for achieving desired oral bioavailability and metabolic stability, given the subtle but significant differences in measured LogP compared to the 2,4-isomer [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.